molecular formula C10H9BrO2 B1332605 (E)-Methyl 3-(3-bromophenyl)acrylate CAS No. 79432-87-4

(E)-Methyl 3-(3-bromophenyl)acrylate

Cat. No. B1332605
CAS RN: 79432-87-4
M. Wt: 241.08 g/mol
InChI Key: GPBINNSHRSTZQE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05827868

Procedure details

To a solution of 50.0 g (220 mmol, Aldrich) of 3-bromocinnamic acid in 1 L sieve-dried methanol (Burdick & Jackson), stirred at 0° C., was added dropwise a solution of acidic methanol (prepared by the addition of 2.5 mL acetyl chloride to 250 mL methanol). The reaction
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[C:13](Cl)(=O)C>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([O:9][CH3:13])=[O:8]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05827868

Procedure details

To a solution of 50.0 g (220 mmol, Aldrich) of 3-bromocinnamic acid in 1 L sieve-dried methanol (Burdick & Jackson), stirred at 0° C., was added dropwise a solution of acidic methanol (prepared by the addition of 2.5 mL acetyl chloride to 250 mL methanol). The reaction
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[C:13](Cl)(=O)C>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]=[CH:6][C:7]([O:9][CH3:13])=[O:8]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.